molecular formula C7H12ClN3O B1422552 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1082584-63-1

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B1422552
CAS No.: 1082584-63-1
M. Wt: 189.64 g/mol
InChI Key: VWNSOIQENFQKTD-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an ethanamine moiety

Biochemical Analysis

Biochemical Properties

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s structure allows it to act as a hydrogen bond acceptor, facilitating interactions with biomolecules such as proteins and nucleic acids. These interactions can influence the activity of enzymes, potentially leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, depending on the nature of the interaction. The compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that play a role in oxidative stress responses and energy metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on various biochemical pathways, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is often carried out in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazole derivatives, while substitution reactions can produce a wide range of substituted ethanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of both a cyclopropyl group and an ethanamine moiety attached to the oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVOYSXTGRPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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